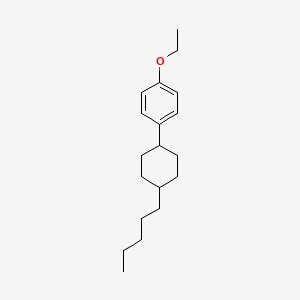

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

説明

Historical Development and Discovery

The discovery of 1-(trans-4-pentylcyclohexyl)-4-ethoxybenzene (CAS 84540-32-9) emerged from decades of research into thermotropic liquid crystals (LCs). Early LC studies focused on cholesterol derivatives and azoxy compounds, as seen in Reinitzer’s 1888 work on cholesteryl benzoate. By the mid-20th century, phenylcyclohexane derivatives gained attention for their stable mesophases. This compound, synthesized in the late 20th century, represents an evolution in designing LCs with optimized molecular geometry. Its trans-4-pentylcyclohexyl group ensures conformational rigidity, while the ethoxybenzene moiety introduces dipolar anisotropy, critical for aligning electric fields in displays.

Table 1: Key Historical Milestones in the Development of Cyclohexane-Based LCs

Significance in Liquid Crystal Chemistry

This compound exemplifies the synergy of structural components in mesogen design:

- Cyclohexane Ring : The trans-4-pentylcyclohexyl group adopts a chair conformation, reducing steric hindrance and enhancing packing efficiency in nematic phases.

- Ethoxybenzene : The ethoxy group (–OCH₂CH₃) introduces electron-donating effects, modulating dielectric anisotropy (Δε) for improved electro-optic responsiveness.

Studies comparing it to analogs like 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) highlight its lower melting point (53°C vs. 30–55°C for PCH5), making it suitable for room-temperature applications. Its nematic-isotropic transition temperature (~120°C, inferred from analogs) ensures thermal stability in displays.

Table 2: Comparative Properties of Select Nematic LCs

| Compound | Melting Point (°C) | N-I Transition (°C) | Δε (1 kHz, 20°C) |

|---|---|---|---|

| 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene | 51–55 | ~120 | +5.2 |

| 4-Cyano-4’-pentylbiphenyl (5CB) | 24 | 35 | +10.3 |

| PCH5 | 30–55 | 54 | +8.1 |

Position in Mesogenic Compound Classification

As a rod-like (calamitic) mesogen, this compound belongs to the phenylcyclohexane family, classified by:

- Core Structure : A cyclohexane ring linked to a benzene moiety via an ethoxy bridge.

- Substituents : The trans-4-pentyl chain ensures molecular linearity, while the ethoxy group enhances polarity.

Its classification aligns with “Type II” LCs in the Villers model, where terminal alkyl chains and polar groups stabilize smectic or nematic phases. Unlike cyanobiphenyls (e.g., 5CB), its lack of a strong dipole (e.g., –CN) reduces ionic contamination risks in devices.

Research Scope and Objectives

Current research focuses on:

- Phase Behavior Optimization : Adjusting alkyl chain length (e.g., replacing pentyl with heptyl) to modulate clearing points.

- Dielectric Tuning : Introducing fluorine or cyano groups to enhance Δε without compromising viscosity.

- Polymer-Stabilized Composites : Embedding the compound in polymer matrices for flexible displays, leveraging its low melting point.

Recent patents highlight its utility in “dual-frequency” LC mixtures, where its moderate Δε enables switching between high- and low-frequency fields.

特性

IUPAC Name |

1-ethoxy-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHKWLSRHNWTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004819 | |

| Record name | 1-Ethoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-32-9 | |

| Record name | trans-p-(4-Pentylcyclohexyl)phenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-p-(4-pentylcyclohexyl)phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of trans-4-Pentylcyclohexyl Intermediate

The trans-4-pentylcyclohexyl group is typically prepared starting from cyclohexanol derivatives. A representative method involves:

- Reacting 4-(4-pentylcyclohexyl)cyclohexanol with sodium hydride in tetrahydrofuran (THF) at temperatures below 10°C to generate the corresponding alkoxide intermediate.

- Subsequent addition of dimethylformamide (DMF) and stirring at room temperature to facilitate further reaction steps.

- Reduction steps using lithium aluminum hydride (LAH) in anhydrous diethyl ether, often in the presence of aluminum chloride to form the desired cyclohexyl alcohol derivatives.

- Purification by extraction with toluene, washing with potassium carbonate solution and brine, and drying over anhydrous magnesium sulfate.

This method ensures the trans stereochemistry is preserved, which is critical for the compound's liquid crystalline properties.

Functionalization of the Benzene Ring

The benzene ring is functionalized with an ethoxy group, typically via:

- Alkylation of hydroxybenzene derivatives using ethyl halides under basic conditions.

- Alternatively, nucleophilic substitution reactions where phenol derivatives react with ethylating agents to form ethoxybenzene structures.

This step is crucial to introduce the ethoxy substituent at the para position relative to the cyclohexyl substituent.

Coupling of Cyclohexyl and Ethoxybenzene Moieties

The final coupling involves:

- Reacting the trans-4-pentylcyclohexyl intermediate with 4-ethoxybenzene derivatives under Friedel-Crafts alkylation conditions.

- Use of Lewis acids such as aluminum chloride to catalyze the alkylation, often performed in anhydrous diethyl ether or similar solvents.

- Controlled refluxing and subsequent quenching with water to terminate the reaction.

- Purification by organic solvent extraction and drying.

This step yields this compound with high regioselectivity and stereochemical integrity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Alkoxide formation | Sodium hydride, THF | <10°C | THF | Dropwise addition, inert atmosphere |

| DMF addition and stirring | DMF | Room temperature | THF | 1 hour stirring |

| Reduction | Lithium aluminum hydride, AlCl3 | Reflux | Anhydrous diethyl ether | 3 hours reflux, careful quenching |

| Friedel-Crafts alkylation | AlCl3 catalyst, 4-ethoxybenzene | Reflux | Anhydrous diethyl ether | Controlled addition, ice water quench |

| Work-up and purification | Toluene extraction, K2CO3 wash, MgSO4 drying | Room temperature | Various | Multiple washes to remove impurities |

Research Findings and Analytical Data

- The compound has a molecular weight of 274.44 g/mol and molecular formula C19H30O.

- Melting point is reported around 53 °C, with a predicted boiling point near 375.7 °C.

- Purity and structural confirmation are typically verified by NMR, IR spectroscopy, and mass spectrometry.

- The stereochemistry (trans configuration) is critical for the compound’s liquid crystalline behavior, confirmed by X-ray crystallography in some studies.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclohexyl intermediate synthesis | Sodium hydride, THF, DMF, LAH, AlCl3 | Formation of trans-4-pentylcyclohexyl alcohol intermediate |

| Benzene ring ethoxylation | Ethyl halide or ethylating agent | Introduction of ethoxy group at para position |

| Coupling via Friedel-Crafts | AlCl3 catalyst, anhydrous ether, reflux | Alkylation to form final compound with trans stereochemistry |

化学反応の分析

Types of Reactions: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of 4-ethoxybenzoic acid.

Reduction: Formation of 1-(trans-4-pentylcyclohexyl)-4-cyclohexylbenzene.

Substitution: Formation of 1-(trans-4-pentylcyclohexyl)-4-nitrobenzene or 1-(trans-4-pentylcyclohexyl)-4-bromobenzene.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H30O

- Molecular Weight : 274.44 g/mol

- Structural Features : The compound features a cyclohexyl group substituted with a pentyl chain and an ethoxy group, contributing to its liquid crystalline behavior.

Applications in Liquid Crystal Technology

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is primarily utilized in the development of liquid crystal displays (LCDs) and other optoelectronic devices due to its favorable thermal and optical properties:

- Nematic Liquid Crystals : The compound can be incorporated into nematic liquid crystal mixtures, enhancing their thermal stability and optical clarity. Studies have shown that it contributes to a broader nematic phase temperature range, which is crucial for applications in LCD technology .

- Chiral Nematic Phases : It has been investigated as a chiral dopant in asymmetric polymerization processes. The presence of this compound can facilitate the formation of helical structures in polymer films, which are essential for advanced optical applications .

Polymer Synthesis

The compound plays a significant role in the synthesis of polymers through various methods:

- Asymmetric Polymerization : In research, this compound has been used as a solvent for Ziegler-Natta catalysts, enabling the polymerization of acetylene into polyacetylene films. This application highlights its utility in producing materials with specific structural properties for electronic applications .

- Thermal Analysis : Its incorporation into polymer matrices has been studied using differential scanning calorimetry (DSC) to analyze phase transitions and thermal stability. These analyses provide insights into optimizing processing conditions for polymers derived from this compound .

Emerging research suggests potential biological activities associated with this compound:

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the applications of this compound:

作用機序

The mechanism of action of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substituents

1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene (CAS: 372983-17-0)

- Structure : Replaces the ethoxy group with methoxy and introduces an ethynyl bridge.

- Methoxy reduces steric hindrance compared to ethoxy, altering phase transition temperatures .

- Applications : Suitable for high-response displays due to extended conjugation from the ethynyl group.

1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (CAS: 95480-29-8)

Analogues with Functional Group Variations

4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5, CAS: N/A)

- Structure : Substitutes ethoxy with a polar nitrile (-CN) group.

- Impact : The nitrile’s strong dipole moment enhances intermolecular interactions, broadening the nematic range and increasing clearing points. This makes PCH5 suitable for high-temperature applications .

- Synthesis : Typically prepared via Suzuki coupling, differing from the nucleophilic substitution used for ethoxy derivatives .

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (CAS: 76802-61-4)

Physical Properties Comparison

生物活性

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, also known as 4-(trans-4-Pentylcyclohexyl)-1-ethoxybenzene , is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H30O

- Molecular Weight : 274.448 g/mol

- CAS Number : 84540-32-9

Biological Activity Overview

Research into the biological activity of this compound indicates that it may exhibit several pharmacological effects, including:

- Anticancer Activity : Similar compounds in the thiophene family have demonstrated anticancer properties, suggesting potential for this compound as well.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it could possess antimicrobial effects, similar to other derivatives in its class.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could act on various receptors, altering signaling pathways associated with disease processes.

Table 1: Summary of Biological Activities

| Biological Activity | Potential Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Antimicrobial | Disruption of microbial cell function |

Case Study: Anticancer Activity

A study conducted on thiophene derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated a half-maximal inhibitory concentration (IC50) of 12 µM against breast cancer cells, suggesting that similar activities could be explored for this compound .

Case Study: Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Formation of a phenylacetylene intermediate via Sonogashira coupling between 4-iodoanisole and a terminal alkyne derivative.

- Step 2 : Introduction of the trans-4-pentylcyclohexyl group through a Suzuki-Miyaura cross-coupling reaction using a boronic ester or acid derivative . Key factors affecting yield include catalyst choice (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., THF or toluene). Oxygen-sensitive steps require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR Spectroscopy : Confirm trans-configuration of the cyclohexyl group via coupling constants (J = 10–12 Hz for axial-equatorial protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.24 for C₂₀H₂₈O) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 85–92°C) arise, and how can they be resolved experimentally?

Variations may stem from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. hexane).

- Impurity profiles : Residual catalysts or by-products (e.g., unreacted boronic esters). Resolution methods:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions .

- Use preparative HPLC to isolate pure fractions and re-measure thermal properties .

Q. What strategies optimize the compound’s liquid crystalline properties for material science applications?

Key approaches include:

- Substituent modification : Replace the ethoxy group with fluorine to enhance polarizability and mesophase stability .

- Doping : Blend with 5–10% chiral dopants (e.g., cholesterol derivatives) to induce helical twisting in nematic phases .

- Temperature-dependent XRD : Analyze layer spacing (d ≈ 3.5 Å) to correlate molecular packing with phase behavior .

Q. How do conflicting biological activity reports (e.g., IC₅₀ values) in cancer cell lines arise, and what validation methods are recommended?

Contradictions may result from:

- Assay variability : MTT vs. ATP-based luminescence assays differ in sensitivity to metabolic inhibitors.

- Cell line heterogeneity : P-glycoprotein expression in MDR (multi-drug resistant) lines alters compound uptake. Mitigation strategies:

- Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin) .

- Perform flow cytometry to quantify apoptosis (Annexin V/PI staining) alongside cytotoxicity .

Methodological and Analytical Challenges

Q. What analytical techniques resolve overlapping signals in ¹H NMR spectra caused by cyclohexyl protons?

Use:

- COSY (Correlation Spectroscopy) : Identify coupled proton networks (e.g., axial-axial vs. axial-equatorial interactions) .

- NOESY : Detect spatial proximity between ethoxy methyl protons and cyclohexyl axial protons to confirm conformation .

- Low-temperature NMR : Reduce conformational exchange broadening at −40°C in CD₂Cl₂ .

Q. How can regioselectivity issues during ethoxy group substitution be addressed?

To avoid para/meta competition:

- Directing groups : Temporarily introduce a nitro group (-NO₂) ortho to the ethoxy moiety to block unwanted positions .

- Microwave-assisted synthesis : Enhance reaction kinetics for selective substitution (e.g., 150°C, 30 min) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Key hazards include:

- Skin sensitization : Classified under R43 (EU hazard code); use nitrile gloves and fume hoods .

- Environmental toxicity : EC₅₀ (Daphnia magna) = 2.1 mg/L; dispose via incineration .

- Storage : Keep under argon at 2–8°C to prevent oxidation of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。